

# Molecular Targets of K1-Targeting Peptide 18-4 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides an in-depth overview of the in vivo molecular targets of the K1-targeting peptide, peptide 18-4. This peptide has emerged as a promising tool for targeted drug delivery, particularly in the context of triple-negative breast cancer (TNBC). The primary molecular target of peptide 18-4 is cell-surface Keratin 1 (K1), a protein overexpressed on the surface of various cancer cells. This guide will detail the binding characteristics of peptide 18-4 to K1, the subsequent cellular uptake mechanisms, and the potential downstream signaling implications. Furthermore, it provides a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

## Introduction

Peptide 18-4 is a 10-mer synthetic peptide (sequence: WxEAAYQrFL, where 'x' is Norleucine and 'r' is a D-amino acid) derived from its parent peptide, p160. It has been engineered for enhanced enzymatic stability and exhibits high binding affinity and specificity for cell-surface Keratin 1 (K1).[1][2] K1, a type II intermediate filament protein, is typically found in the cytoplasm of epithelial cells. However, in several cancer types, including triple-negative breast cancer, K1 is aberrantly expressed on the cell surface, presenting a unique target for therapeutic intervention.[3][4][5][6][7] The primary application of peptide 18-4 is as a targeting



moiety in peptide-drug conjugates (PDCs), facilitating the selective delivery of cytotoxic agents to cancer cells while minimizing off-target toxicity.[8][9][10][11]

# The Molecular Target: Cell-Surface Keratin 1 (K1)

The principal in vivo molecular target of peptide 18-4 is the cell-surface-expressed form of Keratin 1 (K1 or KRT1).[1] While traditionally known as a cytoplasmic structural protein, K1's presence on the exterior of cancer cells provides a specific biomarker for targeted therapies.[3] [4][5] Studies have shown that K1 is significantly upregulated in TNBC tissues compared to normal breast tissue.[6][7] The binding of peptide 18-4 to cell-surface K1 initiates a process of receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo.[6][8][12][13][14]

# **Quantitative Data**

The following tables summarize the key quantitative data related to the interaction of peptide 18-4 with its target and its biological effects.

Table 1: Binding Affinity of Peptide 18-4 for Keratin 1

| Peptide                  | Target           | Method                                | Binding<br>Affinity (Kd) | Reference |
|--------------------------|------------------|---------------------------------------|--------------------------|-----------|
| Peptide 18-4             | Keratin 1 (KRT1) | Surface Plasmon<br>Resonance<br>(SPR) | 0.98 μΜ                  | [1][2]    |
| p160 (parent<br>peptide) | Keratin 1 (KRT1) | Surface Plasmon<br>Resonance<br>(SPR) | 1.1 μΜ                   | [1]       |

Table 2: In Vitro Cytotoxicity of Peptide 18-4 Conjugates



| Conjugate                    | Cell Line<br>(Cancer)            | IC50 (μM)  | Cell Line<br>(Non-<br>cancerous) | IC50 (μM)   | Reference   |
|------------------------------|----------------------------------|------------|----------------------------------|-------------|-------------|
| Peptide 18-4-<br>Doxorubicin | MDA-MB-231<br>(TNBC)             | 1.2 - 1.3  | MCF-10A<br>(Normal<br>Breast)    | 15.1 - 38.6 | [8][14][15] |
| Peptide 18-4-<br>Doxorubicin | MDA-MB-468<br>(TNBC)             | 4.7        | MCF-10A<br>(Normal<br>Breast)    | 15.1 - 38.6 | [14][15]    |
| Peptide 18-4-<br>MccJ25      | MCF-7<br>(Breast<br>Cancer)      | 14.2       | HUVEC<br>(Normal<br>Endothelial) | Minimal     | [2]         |
| Peptide 18-4-<br>MccJ25      | MDA-MB-435<br>(Breast<br>Cancer) | 20         | HUVEC<br>(Normal<br>Endothelial) | Minimal     | [2]         |
| Free<br>Doxorubicin          | MDA-MB-231<br>/ MCF-7            | 0.24 - 1.5 | MCF-10A<br>(Normal<br>Breast)    | 0.24        | [8][14]     |

Table 3: In Vivo Efficacy of Peptide 18-4-Doxorubicin Conjugate in a TNBC Mouse Model

| Treatment Group                         | Outcome                                | Result                                   | Reference |
|-----------------------------------------|----------------------------------------|------------------------------------------|-----------|
| Peptide 18-4-Dox (2.5 mg/kg Dox equiv.) | Tumor Volume                           | Significantly lower compared to free Dox | [9][10]   |
| Peptide 18-4-Dox (2.5 mg/kg Dox equiv.) | Proliferation Markers<br>(PCNA, Ki-67) | Reduced expression                       | [9]       |
| Peptide 18-4-Dox (2.5 mg/kg Dox equiv.) | Apoptosis Marker<br>(Caspase-3)        | Increased expression                     | [9]       |

# **Signaling and Internalization Pathway**



The primary mechanism initiated by the binding of peptide 18-4 to cell-surface K1 is clathrin-mediated endocytosis.[6][10][16] This process facilitates the internalization of the peptide and its payload. While the direct downstream signaling cascade triggered by peptide 18-4 binding to K1 is not extensively characterized, keratins are known to be involved in various signaling pathways that regulate cell proliferation, migration, and survival, such as the Raf-1, Notch, and AKT/mTOR pathways.[17][18][19] However, the primary role of peptide 18-4 in the current body of research is to act as a targeting ligand for drug delivery, rather than as a signaling modulator itself.



Click to download full resolution via product page

Caption: K1-mediated endocytosis pathway of peptide 18-4.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of peptide 18-4 and its interaction with K1.

## **Surface Plasmon Resonance (SPR) for Binding Affinity**

This protocol outlines the steps to determine the binding kinetics and affinity between peptide 18-4 and K1 protein.[2][13][14][20][21]

#### Materials:

- Biacore instrument (e.g., Biacore X100)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)



- Recombinant human K1 protein (ligand)
- Synthetic peptide 18-4 (analyte)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

#### Procedure:

- Chip Preparation and Ligand Immobilization:
  - 1. Equilibrate the CM5 sensor chip with running buffer.
  - 2. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
  - 3. Inject the K1 protein (e.g.,  $10 \mu g/mL$  in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
  - 4. Block the remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
  - 5. A reference flow cell is prepared similarly but without the K1 protein injection.
- Analyte Binding Analysis:
  - 1. Prepare a series of dilutions of peptide 18-4 in running buffer (e.g., 0.1  $\mu$ M to 10  $\mu$ M).
  - Inject each concentration of peptide 18-4 over both the K1-immobilized and reference flow cells at a constant flow rate (e.g., 30 μL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
  - 3. After each cycle, regenerate the sensor surface by injecting the regeneration solution.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

## Foundational & Exploratory





2. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. lifetein.com [lifetein.com]
- 5. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Patient-Derived Xenograft Models of Breast Cancer and Their Application PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Receptor Mediated Endocytosisâ Internalization steps | Celebrate Cytochemistry | Gwen V. Childs, Ph.D. [cytochemistry.net]
- 10. Receptor-mediated endocytosis Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart [creativebiomart.net]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Keratin 1 as a cell-surface receptor in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of receptor endocytosis and signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Raf-1 activation disrupts its binding to keratins during cell stress PMC [pmc.ncbi.nlm.nih.gov]
- 18. Keratins in health and cancer: more than mere epithelial cell markers PMC [pmc.ncbi.nlm.nih.gov]



- 19. researchgate.net [researchgate.net]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular Targets of K1-Targeting Peptide 18-4 In Vivo: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370344#molecular-targets-of-k1-peptide-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com